A Comprehensive Technical Guide to (2R,3S)-3-Phenylisoserine Ethyl Ester: A Key Chiral Building Block in Anticancer Drug Synthesis
A Comprehensive Technical Guide to (2R,3S)-3-Phenylisoserine Ethyl Ester: A Key Chiral Building Block in Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3S)-3-Phenylisoserine ethyl ester, a chiral amino acid derivative, holds a position of considerable significance in the landscape of pharmaceutical sciences. Its paramount importance lies in its role as a pivotal precursor to the C-13 side-chain of the potent anticancer agents Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[1][2] The precise stereochemistry of this molecule is fundamental to the therapeutic efficacy of these life-saving drugs. This technical guide provides an in-depth exploration of (2R,3S)-3-Phenylisoserine ethyl ester, encompassing its chemical identity, synthesis, analytical characterization, and its critical application in the synthesis of taxane-based chemotherapeutics.
Chemical Identity and Properties
A clear definition of the subject molecule is the foundation of any technical discussion. The key identifiers and physicochemical properties of (2R,3S)-3-Phenylisoserine ethyl ester are summarized below.
| Property | Value | Reference |
| Chemical Name | (2R,3S)-3-Phenylisoserine ethyl ester | [1] |
| Synonyms | Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate; (2R,3S)-3-Amino-2-hydroxy-3-phenylpropionic Acid Ethyl Ester | [1] |
| CAS Number | 143615-00-3 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| Appearance | White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
The Crucial Role in Taxane Synthesis
The clinical and commercial success of Paclitaxel and Docetaxel has driven extensive research into efficient and stereoselective synthetic routes. The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is a critical component for the biological activity of these drugs. (2R,3S)-3-Phenylisoserine ethyl ester serves as a readily available and versatile starting material for the construction of this essential side chain.
The general synthetic strategy involves the coupling of a protected derivative of the phenylisoserine side chain with baccatin III or a related taxane core. The ethyl ester functionality in the title compound provides a convenient handle for subsequent chemical transformations, including protection of the amino and hydroxyl groups, followed by hydrolysis to the corresponding carboxylic acid for coupling.
Synthesis of (2R,3S)-3-Phenylisoserine Ethyl Ester
The stereoselective synthesis of (2R,3S)-3-Phenylisoserine ethyl ester is a critical aspect of its utility. A common and effective strategy involves the resolution of a racemic precursor, followed by functional group manipulation. While a direct, detailed protocol for the ethyl ester is not extensively published, a robust synthesis can be derived from established procedures for the corresponding methyl ester.[3] The key steps are outlined below.
1. Synthesis of Racemic threo-3-Phenylisoserine Amide: This can be achieved through various established organic synthesis routes, often starting from commercially available materials like benzaldehyde and glycine derivatives.
2. Diastereomeric Salt Resolution: The resolution of the racemic threo-3-phenylisoserine amide is a crucial step to isolate the desired (2R,3S)-enantiomer. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as (-)-dibenzoyltartaric acid, in a suitable solvent like ethanol. The difference in solubility between the two diastereomeric salts allows for their separation by fractional crystallization.[3]
3. Liberation and Hydrolysis of the Chiral Amide: The resolved (2R,3S)-3-phenylisoserine amide salt is then treated with a strong acid, such as hydrochloric acid, to liberate the free amide. Subsequent hydrolysis of the amide, typically under acidic conditions, yields (2R,3S)-3-phenylisoserine hydrochloride.[3]
4. Esterification: The final step is the esterification of (2R,3S)-3-phenylisoserine to its corresponding ethyl ester. This can be achieved through standard acid-catalyzed esterification (Fischer esterification) by reacting the amino acid with ethanol in the presence of a strong acid catalyst like gaseous HCl or sulfuric acid.[3]
Detailed Experimental Protocol (Adapted from Methyl Ester Synthesis[3])
Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide
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Suspend racemic threo-3-phenylisoserine amide and an equimolar amount of (-)-dibenzoyltartaric acid in ethanol.
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Reflux the suspension for a defined period (e.g., 2 hours) to ensure complete salt formation.
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Cool the mixture to room temperature and stir for an additional hour to allow for complete crystallization of the less soluble diastereomeric salt.
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Filter the solid, wash with cold ethanol, and dry under vacuum to yield the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt.
Step 2: Liberation of (2R,3S)-3-Phenylisoserine Amide Hydrochloride
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Suspend the obtained diastereomeric salt in ethanol.
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Slowly add concentrated hydrochloric acid while maintaining a controlled temperature (e.g., around 45°C).
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After the addition is complete, cool the mixture to 0°C and stir for at least one hour.
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Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain (2R,3S)-3-phenylisoserine amide hydrochloride.
Step 3: Hydrolysis and Esterification to (2R,3S)-3-Phenylisoserine Ethyl Ester
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Suspend (2R,3S)-3-phenylisoserine amide hydrochloride in absolute ethanol.
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Saturate the suspension with dry hydrogen chloride gas at a low temperature (e.g., 0°C) and then heat the mixture at reflux for several hours to effect both hydrolysis of the amide and esterification of the resulting carboxylic acid.
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Monitor the reaction by a suitable technique (e.g., TLC or HPLC) until completion.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (2R,3S)-3-phenylisoserine ethyl ester.
Analytical and Spectroscopic Characterization
Rigorous analytical and spectroscopic characterization is imperative to confirm the identity, purity, and stereochemical integrity of (2R,3S)-3-Phenylisoserine ethyl ester.
Chromatographic Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity of (2R,3S)-3-Phenylisoserine ethyl ester. A suitable chiral stationary phase (CSP) is essential for the separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.
Illustrative Chiral HPLC Method:
| Parameter | Condition |
| Column | Chiralpak® AD-H (or equivalent) |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
This method should effectively separate the (2R,3S) and (2S,3R) enantiomers, allowing for the accurate determination of the enantiomeric excess (ee).
Spectroscopic Analysis
Expected ¹H NMR Resonances (in CDCl₃):
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Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).
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Aromatic protons: A multiplet in the region of 7.2-7.4 ppm.
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Methine protons (C2-H and C3-H): Doublets or doublets of doublets in the range of 3.5-4.5 ppm. The coupling constant between these two protons is characteristic of the threo configuration.
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Amine and Hydroxyl protons: Broad singlets that may be exchangeable with D₂O.
Expected ¹³C NMR Resonances (in CDCl₃):
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Ethyl group: Resonances around 14 ppm (CH₃) and 61 ppm (CH₂).
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Aromatic carbons: Signals in the 125-140 ppm region.
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Methine carbons (C2 and C3): Resonances in the 50-80 ppm range.
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Carbonyl carbon (C1): A signal in the downfield region, typically around 170-175 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
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O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹.
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C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.
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C=O stretching (ester): A strong absorption band around 1730-1750 cm⁻¹.
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C-O stretching (ester and alcohol): Strong bands in the 1000-1300 cm⁻¹ region.
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Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) or other soft ionization techniques, the protonated molecule [M+H]⁺ at m/z 210.11 would be expected.
Conclusion
(2R,3S)-3-Phenylisoserine ethyl ester is a cornerstone chiral building block in the synthesis of some of the most important anticancer drugs used in modern medicine. Its stereoselective synthesis and rigorous characterization are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredients. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic strategy, and the key analytical and spectroscopic methods for its characterization. This information is intended to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development, particularly those focused on the synthesis of complex natural products and their analogues.
References
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Pharmaffiliates. (2R,3S)-3-Phenylisoserine Ethyl Ester. [Link]
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PubChem. Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate. [Link]
- Google P
- Google Patents. Process for the preparation of (2r,3s)
- Google Patents.
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PubChem. Docetaxel. [Link]
